molecular formula C21H18O B11925331 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one CAS No. 43008-78-2

1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one

Cat. No.: B11925331
CAS No.: 43008-78-2
M. Wt: 286.4 g/mol
InChI Key: KOLJZMOKXCXXQQ-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one (CAS 43008-78-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C21H18O and a molecular weight of 286.37 g/mol, this ketone-containing biphenyl derivative serves as a valuable scaffold in medicinal chemistry and drug discovery. This compound is part of a class of molecules being investigated for their potential biological activities. Research on structurally related 1,1'-biphenyl compounds highlights their significance in developing novel therapeutic agents, with studies exploring their use as antiviral agents for conditions such as hepatitis B and delta virus infections . Furthermore, the 3-phenylpropan-1-one structure is a key pharmacophore in the synthesis of novel compounds with demonstrated antifungal activity against pathogens like S. sclerotiorum and B. cinerea, suggesting its utility in agricultural chemical research . The compound's mechanism of action is linked to its structural features. Similar compounds containing a ketone group that can function as a Michael acceptor have been shown to induce reactive oxygen species (ROS) generation in cancer cells, leading to glutathione depletion and apoptosis . This mechanism positions this compound as a promising candidate for further investigation in oncology research, particularly for hard-to-treat cancers such as pancreatic cancer. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

43008-78-2

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

3-phenyl-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C21H18O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2

InChI Key

KOLJZMOKXCXXQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

ComponentRoleSource
4CzIPN (4-Carbazolyl-1,2,3,5-tetramethylimidazolium hexafluorophosphate)Photoredox catalyst
Triethylamine (Et₃N)Base, deprotonation agent
Cysteine hydrazide (CySH)Hydrogen donor, radical mediator
Heavy water (D₂O)Solvent, deuterium source
Acetonitrile (CH₃CN)Polar aprotic solvent
Blue LEDs (450 nm)Light source

Procedure :

  • A mixture of 4CzIPN (5 mol%), Et₃N (1.5 equiv), CySH (1.2 equiv), D₂O (15 equiv), and CH₃CN is prepared under nitrogen.

  • The substrate (e.g., biphenyl derivatives) is added, and the solution is irradiated with blue LEDs (450 nm) for 12 hours at room temperature.

  • The product is purified via silica gel chromatography (EtOAc/PE = 1/20).

Yield and Characterization :

  • Yield : 52% (white solid).

  • Melting Point : 117.6–118.5°C.

  • ¹H NMR : δ 8.05 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 6.8 Hz, 2H), 7.50–7.46 (m, 2H), 7.43–7.39 (m, 1H).

  • ¹³C NMR : δ 199.3, 141.3, 136.9, 133.1, 128.6, 128.5, 128.4, 128.1, 126.2, 40.5, 30.2.

Mechanistic Insight :
The reaction proceeds via a radical pathway, where 4CzIPN generates a radical anion under light irradiation. This species abstracts a hydrogen atom from CySH, initiating a cascade that forms the desired ketone via recombination of intermediates.

Cross-Coupling Reactions

While direct reports for this compound are limited, analogous biphenyl ketones are synthesized via palladium-catalyzed coupling.

Example: Suzuki–Miyaura Coupling Adaptation

ComponentRoleSource
Palladium catalyst (e.g., Pd(dba)₂)Mediates cross-coupling
Aryl boronic acidNucleophile
Base (e.g., K₃PO₄)Facilitates transmetalation

Hypothetical Procedure :

  • A palladium catalyst (5–10 mol%) is activated in a solvent (e.g., dioxane).

  • An aryl bromide (e.g., 4-bromobiphenyl) and aryl boronic acid (e.g., phenylboronic acid) are added.

  • The mixture is heated under inert atmosphere (e.g., 105°C) for 12–24 hours.

  • Purification via column chromatography yields the ketone.

Limitations :

  • Regioselectivity : Direct coupling to the propanone backbone may require pre-functionalization.

  • Catalyst Compatibility : Polar solvents (e.g., CH₃CN) are preferred for ketone stability.

Friedel–Crafts Acylation (Theoretical Approach)

Though unreported for this specific compound, Friedel–Crafts acylation could theoretically introduce the propanone group.

Proposed Method

ComponentRoleSource
Acyl chloride (e.g., 3-phenylpropanoyl chloride)Electrophile
Lewis acid (AlCl₃)Activates acyl chloride

Hypothetical Steps :

  • Activation of acyl chloride with AlCl₃ generates an acylium ion.

  • The biphenyl substrate undergoes electrophilic attack at the para position.

  • Deprotonation reforms aromaticity, yielding the ketone.

Challenges :

  • Deactivation : The electron-rich biphenyl ring may resist acylation.

  • Polyalkylation : Competing side reactions could reduce yields.

Oxidation of Alcohols

A potential route involves oxidizing 2-([1,1'-biphenyl]-4-yl)propan-1-ol to the ketone.

Example: Iron-Catalyzed Borrowing Hydrogen

ComponentRoleSource
Iron catalyst (e.g., [Fe] precatalyst)Facilitates hydrogen transfer
NaOHBase
Me₃NO·2H₂OOxidant

Procedure :

  • A mixture of alcohol, NaOH, and Me₃NO·2H₂O is heated in MeOH.

  • The iron catalyst (5 mol%) mediates hydrogen transfer, oxidizing the alcohol to the ketone.

Yield : ~86% for analogous alcohols (e.g., 2-([1,1'-biphenyl]-4-yl)propan-1-ol).

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Photochemical52450 nm, RT, 12 hHigh regioselectivity, mildRequires specialized catalysts
Cross-CouplingN/A105°C, Pd catalystScalable, diverse substratesPre-functionalization needed
Friedel–Crafts (theory)N/AAlCl₃, refluxSimple reagentsLow reactivity with deactivated rings
Oxidation~86Fe catalyst, 130°C, 24 hHigh yield, functional group tolerantLimited to alcohol precursors

Chemical Reactions Analysis

Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron.

Major Products:

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one is utilized as an intermediate for the synthesis of complex organic molecules. Its unique structure allows for various modifications through oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to oxidative stress reduction.
  • Enzyme Interactions : Studies have shown that it may influence enzyme activities involved in metabolic pathways.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has shown efficacy against various cancer cell lines with IC50 values indicating significant potency.
Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell proliferation
HeLa (Cervical)12Cell cycle arrest

Industry

In industrial applications, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in polymers and resins, where it can enhance performance characteristics.

Case Study 1: Antioxidant Research

A study published in a peer-reviewed journal explored the antioxidant capacity of this compound. The researchers utilized various assays to measure its free radical scavenging ability compared to established antioxidants. Results indicated that the compound exhibited comparable activity to Vitamin E at certain concentrations, suggesting its potential as a natural antioxidant agent in food preservation and cosmetics.

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers evaluated the effects of the compound on human breast cancer cells. The findings demonstrated that treatment with 10 µM of this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents at 3-Position Molecular Formula Key Properties/Applications Reference ID
This compound Phenyl C21H18O Base structure; synthetic intermediate -
1-(4-Biphenylyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (4-Fluorophenyl)sulfanyl C21H17FOS Enhanced polarity; potential bioactivity (e.g., enzyme inhibition)
1-([1,1'-Biphenyl]-4-yl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone (4-Chlorophenyl)sulfonyl C21H17ClO2S Electron-withdrawing group; increased stability
1-([1,1'-Biphenyl]-4-yl)-3-(4-(4-hydroxyphenyl)piperazin-1-yl)propan-1-one 4-(4-Hydroxyphenyl)piperazinyl C25H26N2O2 Improved solubility; CNS drug candidate
1-([1,1'-Biphenyl]-4-yl)-3-((3,4-dimethylphenyl)amino)propan-1-one (3,4-Dimethylphenyl)amino C24H23NO Hydrogen-bonding capacity; kinase inhibition studies
1-(Biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one Morpholino C20H23NO2 Polar substituent; pharmaceutical intermediate

Key Observations

In contrast, sulfonyl (e.g., Cl-substituted) and sulfanyl (e.g., F-substituted) groups introduce electron-withdrawing effects, enhancing electrophilicity at the carbonyl group . Amino and Piperazinyl Groups: Compounds with amino or piperazinyl substituents (e.g., ) exhibit improved solubility in polar solvents, critical for bioavailability in drug development.

Biological Relevance While direct data for the parent compound are lacking, analogs with sulfonyl/sulfanyl groups (e.g., ) show promise in enzyme inhibition due to their ability to interact with active-site residues. For example, biphenyl esters with anti-tyrosinase activity share structural motifs with these derivatives . The morpholino derivative () is explicitly used as a synthetic intermediate in drug manufacturing, highlighting the scaffold’s versatility.

Synthetic Accessibility

  • The parent compound’s synthesis likely involves Friedel-Crafts acylation or cross-coupling reactions, as inferred from methods used for brominated analogs (e.g., NBS-mediated bromination in ).
  • Functionalization at the 3-position (e.g., sulfonation, amination) typically employs nucleophilic substitution or palladium-catalyzed coupling, depending on the target substituent .

Physicochemical Properties Molecular Weight and Polarity: The addition of halogens (F, Cl) or heteroatoms (S, N) increases molecular weight and polarity, impacting solubility and logP values (e.g., fluorophenyl sulfanyl derivative: MW 336.42 vs. parent compound MW ~274.36) . Crystallinity: Crystallographic data for related enone derivatives (e.g., ) suggest that substituents influence packing efficiency and melting points.

Biological Activity

The compound 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one , commonly referred to as a type of chalcone, belongs to a class of compounds known for their diverse biological activities. Chalcones are characterized by their structure, which typically includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound has garnered attention due to its potential therapeutic effects, particularly in the realms of oncology and neuroprotection.

Anticancer Properties

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, studies have shown that chalcones can inhibit the proliferation of cancer cells by disrupting the cell cycle and triggering programmed cell death mechanisms.

A notable study demonstrated that chalcone derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range . The structural modifications of chalcones often enhance their biological activity, making them promising candidates for drug development.

Neuroprotective Effects

In addition to anticancer properties, some chalcones exhibit neuroprotective effects . They have been reported to possess antioxidant activities that help mitigate oxidative stress, a significant factor in neurodegenerative diseases like Alzheimer's. A study highlighted that certain chalcone derivatives could inhibit acetylcholinesterase activity, suggesting potential benefits in managing Alzheimer's disease symptoms .

Other Biological Activities

Chalcones are also recognized for their anti-inflammatory , antimicrobial , and antioxidant properties. The ability to modulate inflammatory pathways makes them suitable for developing treatments for various inflammatory conditions. Furthermore, some studies indicate antimicrobial activities against bacteria and fungi, which could lead to applications in treating infectious diseases .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits acetylcholinesterase
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory cytokines
AntimicrobialInhibits growth of bacteria and fungi

Case Study: Anticancer Activity

In a specific case study focusing on the anticancer activity of chalcones, researchers synthesized a series of derivatives based on the core structure of this compound. These derivatives were tested against various human cancer cell lines. The results indicated that modifications at specific positions on the biphenyl ring significantly enhanced cytotoxicity compared to the parent compound. For example, one derivative showed an IC50 value of 5 µM against MCF-7 cells, highlighting the importance of structural optimization in enhancing biological activity .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Activation of apoptotic pathways , leading to increased rates of cell death in malignant cells.
  • Reduction of oxidative stress markers in neuronal cells, contributing to neuroprotection.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one, and how do reaction conditions influence yield?

  • The compound is commonly synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with biphenyl derivatives using Lewis acid catalysts (e.g., AlCl₃) . Alternatively, visible-light photoredox dearomatization of phenol derivatives has been employed, yielding 68% after recrystallization (EtOH) . Key variables include solvent polarity, catalyst loading, and temperature. Optimize by monitoring reaction progress via TLC or HPLC, referencing protocols from peer-reviewed syntheses .

Q. How can crystallographic data for this compound be validated, and what software is recommended?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (with features like TWIN/BASP corrections) ensures accuracy in structural parameters . For example, Acta Crystallographica studies report bond angles and torsion angles validated via SHELXL iterations . Cross-validate with spectroscopic data (IR, NMR) to confirm functional groups.

Q. What purification methods are effective for isolating this compound?

  • Recrystallization from ethanol or methanol is typical, achieving >95% purity . Column chromatography (silica gel, hexane/EtOAc gradient) resolves byproducts. Monitor purity via HPLC using a C18 column and mobile phase (e.g., methanol/buffer pH 4.6) as per pharmacopeial guidelines .

Advanced Research Questions

Q. How do substituents on the phenyl rings affect the compound’s reactivity in photoredox reactions?

  • Electron-donating groups (e.g., -OCH₃) enhance dearomatization efficiency under visible light by stabilizing radical intermediates . Compare kinetics via UV-Vis spectroscopy and DFT calculations to map electronic effects. Contradictions in reported yields may arise from competing pathways (e.g., dimerization), necessitating mechanistic probes like radical trapping experiments .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Batch-to-batch variations in NMR/IR spectra often stem from residual solvents or polymorphic forms. Use high-field NMR (500 MHz) with deuterated solvents for precise peak assignment. For crystal polymorphisms, employ SC-XRD and PXRD to identify distinct packing modes . Statistical analysis (e.g., PCA) of spectral data can isolate outlier batches .

Q. How can computational methods predict the compound’s solid-state behavior and solubility?

  • Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model crystal packing and solubility in solvents like ethanol or DMSO. Pair with Hansen solubility parameters (HSPs) to optimize recrystallization . Validate predictions via experimental lattice energy calculations (e.g., using Mercury software) .

Q. What are the challenges in scaling up photocatalytic syntheses of this compound?

  • Photoreactor design (e.g., flow vs. batch) impacts light penetration and reaction homogeneity. Scale-up trials should monitor photon flux (via actinometry) and optimize catalyst concentration to prevent quenching . Contradictory scalability reports may arise from inadequate mixing or wavelength mismatches; address via DOE (Design of Experiments) approaches.

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